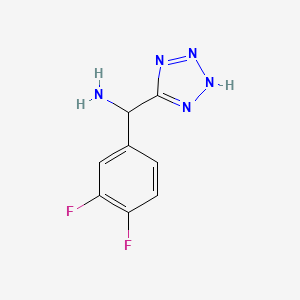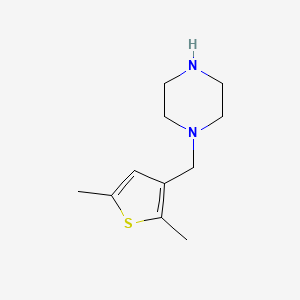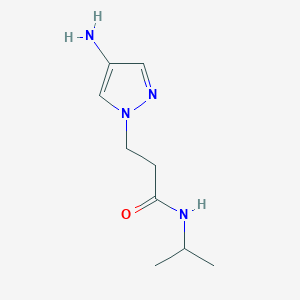
3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N-isopropylpropanamide under specific conditions. One common method involves the use of dry ethanol as a solvent and concentrated hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their antiviral and antitumoral activities.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Evaluated for their antioxidant and anticancer activities.
Uniqueness
3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the isopropylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-(4-aminopyrazol-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-7(2)12-9(14)3-4-13-6-8(10)5-11-13/h5-7H,3-4,10H2,1-2H3,(H,12,14) |
Clave InChI |
SZRGITNPWXXBJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CCN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)

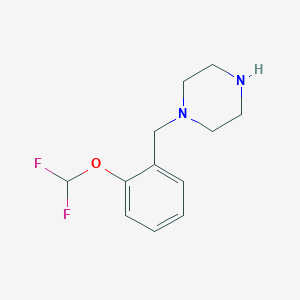
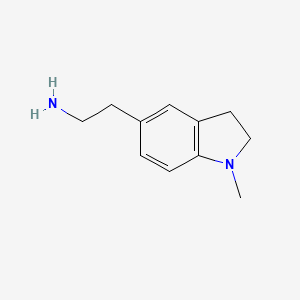
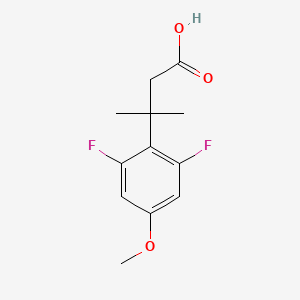
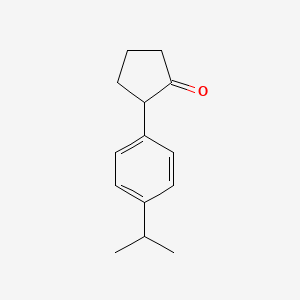
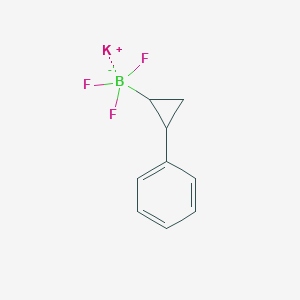
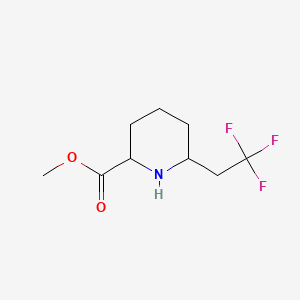
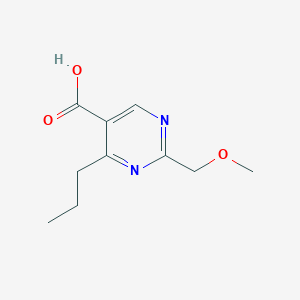
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
